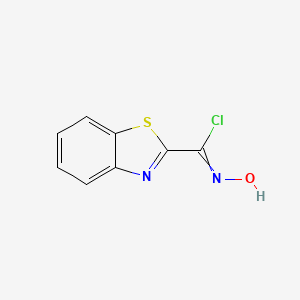![molecular formula C22H28BClF2N4OS B13705837 6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride](/img/structure/B13705837.png)
6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride is a borondipyrromethene (BODIPY) dye. BODIPY dyes are known for their excellent photophysical properties, including high fluorescence quantum yields and photostability. This particular compound is used in various scientific applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride involves multiple stepsThe reaction conditions typically involve the use of organic solvents, such as dichloromethane or dimethylformamide, and catalysts like trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azonia and thiophene groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines or alcohols.
Scientific Research Applications
6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride: has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in fluorescence microscopy for imaging biological samples.
Medicine: Utilized in diagnostic imaging and as a potential therapeutic agent.
Industry: Applied in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride involves its interaction with specific molecular targets. The compound’s fluorescence properties are exploited in imaging applications, where it binds to target molecules and emits light upon excitation. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological systems.
Comparison with Similar Compounds
Similar Compounds
BDP 630/650: Another borondipyrromethene dye with similar fluorescence properties.
BDP 630/650 X NHS ester: A variant with an amine-reactive NHS ester group for conjugation to biomolecules.
Uniqueness
The uniqueness of 6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride lies in its specific chemical structure, which imparts distinct photophysical properties. Its high fluorescence quantum yield and photostability make it particularly valuable for applications requiring long-term imaging and high sensitivity.
Properties
Molecular Formula |
C22H28BClF2N4OS |
|---|---|
Molecular Weight |
480.8 g/mol |
IUPAC Name |
6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride |
InChI |
InChI=1S/C22H27BF2N4OS.ClH/c24-23(25)28-17(10-12-22(30)27-14-4-2-1-3-13-26)7-8-18(28)16-19-9-11-20(29(19)23)21-6-5-15-31-21;/h5-9,11,15-16H,1-4,10,12-14,26H2,(H,27,30);1H |
InChI Key |
MMOJMTDAFSMAIK-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCCCCC[NH3+])C=C3[N+]1=C(C=C3)C4=CC=CS4)(F)F.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Bromo-8-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13705796.png)





![3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid](/img/structure/B13705830.png)
